molecular formula C10H16O2 B14340232 2-(2-Methoxyethyl)-3-methylcyclohex-2-en-1-one CAS No. 105752-49-6

2-(2-Methoxyethyl)-3-methylcyclohex-2-en-1-one

Cat. No.: B14340232
CAS No.: 105752-49-6
M. Wt: 168.23 g/mol
InChI Key: VPZVWAFNZKPXFR-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-3-methylcyclohex-2-en-1-one is an organic compound with a unique structure that combines a cyclohexene ring with a methoxyethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyethyl)-3-methylcyclohex-2-en-1-one typically involves the reaction of cyclohexanone with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide is replaced by the methoxyethyl group. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetone or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyethyl)-3-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.

    Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the methoxyethyl group.

Scientific Research Applications

2-(2-Methoxyethyl)-3-methylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-3-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    2-Methoxyethanol: A simpler compound with a methoxyethyl group attached to an ethanol backbone.

    3-Methylcyclohexanone: A related compound with a similar cyclohexanone structure but lacking the methoxyethyl group.

Uniqueness: 2-(2-Methoxyethyl)-3-methylcyclohex-2-en-1-one is unique due to the presence of both the methoxyethyl and methyl groups on the cyclohexene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

CAS No.

105752-49-6

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-(2-methoxyethyl)-3-methylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O2/c1-8-4-3-5-10(11)9(8)6-7-12-2/h3-7H2,1-2H3

InChI Key

VPZVWAFNZKPXFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CCC1)CCOC

Origin of Product

United States

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